molecular formula C14H19NO4 B3830593 5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid

5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid

Cat. No. B3830593
M. Wt: 265.30 g/mol
InChI Key: NQGDMWWMAHGTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid, also known as AG1478, is a synthetic small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential applications in cancer research and therapy.

Mechanism of Action

5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of tyrosine residues on the receptor and downstream signaling molecules. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on EGFR signaling for survival.
Biochemical and Physiological Effects:
5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid has been shown to have antiproliferative and proapoptotic effects on various cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been reported to inhibit angiogenesis and invasion, which are critical processes for tumor growth and metastasis. In addition, 5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid is its specificity for EGFR, which allows for the selective inhibition of this receptor without affecting other tyrosine kinases. This makes it a valuable tool for studying the role of EGFR in cancer and other diseases. However, 5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid has a relatively short half-life and poor solubility, which can limit its effectiveness in in vivo experiments.

Future Directions

There are several future directions for the development and application of 5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid. One area of research is the identification of biomarkers that can predict the response of cancer cells to EGFR inhibition, which could improve patient selection for targeted therapy. Another direction is the development of more potent and selective EGFR inhibitors with improved pharmacokinetic properties. Finally, 5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid and other EGFR inhibitors could be combined with immunotherapy or other targeted therapies to enhance their efficacy and overcome resistance mechanisms.

Scientific Research Applications

5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid has been widely used in scientific research as a tool to study the role of EGFR in various cellular processes, including cell proliferation, differentiation, migration, and survival. It has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, leading to the suppression of tumor growth and metastasis.

properties

IUPAC Name

5-amino-5-oxo-3-(4-propan-2-yloxyphenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9(2)19-12-5-3-10(4-6-12)11(7-13(15)16)8-14(17)18/h3-6,9,11H,7-8H2,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGDMWWMAHGTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-5-oxo-3-(4-propan-2-yloxyphenyl)pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid
Reactant of Route 2
5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid
Reactant of Route 3
5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid
Reactant of Route 4
5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid
Reactant of Route 5
5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid
Reactant of Route 6
5-amino-3-(4-isopropoxyphenyl)-5-oxopentanoic acid

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